molecular formula C7H6BF3O3 B3030784 (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid CAS No. 957062-66-7

(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B3030784
CAS No.: 957062-66-7
M. Wt: 205.93
InChI Key: KHBHZULNSZTOAL-UHFFFAOYSA-N
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Description

“(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957062-66-7 . It has a molecular weight of 205.93 . The IUPAC name for this compound is 3-hydroxy-5-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BF3O3/c9-7(10,11)4-1-5(8(13)14)3-6(12)2-4/h1-3,12-14H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving “this compound” are not mentioned in the search results, boronic acids are known to be involved in various reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.93 .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid , similar to other hydroxycinnamic acids, may possess significant antioxidant properties. The presence of specific structural features, such as the ortho-dihydroxy phenyl group (catechol moiety), is crucial for exhibiting potent antioxidant activity. Structural modifications, including alterations in the aromatic ring and the carboxylic function, play a vital role in enhancing these properties. Moreover, physicochemical properties like redox potential and lipid solubility significantly influence the activity. This suggests that careful assessment and optimization of structure-activity relationships can lead to the development of effective antioxidants, potentially useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Organic Light-Emitting Diodes (OLEDs)

The boronic acid moiety, as seen in This compound , is integral in the structure of certain organic semiconductors, like BODIPY-based materials. These materials are emerging as potential candidates for various applications including sensors, organic thin-film transistors, organic photovoltaics, and notably, in OLED devices. The structural design and synthesis of such boronic acid-based organic semiconductors have led to significant advancements in OLED technology, indicating a promising future for metal-free infrared emitters and other OLED applications (Squeo & Pasini, 2020).

Role in Electrochemical Biosensors

This compound derivatives exhibit a strong ability to selectively bind diols, forming negatively charged boronate esters in neutral aqueous media. This unique property has been harnessed in the construction of electrochemical biosensors, particularly for glucose detection. The modification of electrodes with boronic acid derivatives enables the selective and sensitive detection of various compounds, including hydroxy acids, fluoride ions, and glycoproteins like glycated hemoglobin (HbA1c), which is crucial for monitoring blood glucose levels over time. This indicates the potential of boronic acid derivatives in developing advanced, selective, and non-enzymatic biosensing platforms for medical diagnostics and monitoring (Anzai, 2016).

Importance in Drug Design

The unique properties of boronic acids, including those similar to This compound , are increasingly being recognized in drug design. Boronic acids can enhance the potency and improve the pharmacokinetics of drugs. The integration of boronic acids into drug molecules has seen a rise, with several drugs receiving FDA approval and many others in clinical trials. This trend highlights the potential of boronic acids in medicinal chemistry, providing novel opportunities for drug discovery and development (Plescia & Moitessier, 2020).

Properties

IUPAC Name

[3-hydroxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-5(8(13)14)3-6(12)2-4/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBHZULNSZTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672322
Record name [3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-66-7
Record name B-[3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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